molecular formula C9H17NO B12869468 Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)

Cat. No.: B12869468
M. Wt: 155.24 g/mol
InChI Key: GKEQXBDFWXTREG-MRVPVSSYSA-N
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Description

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) typically involves the PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . This method allows for the efficient preparation of pyrrolidine-functionalized nucleosides, which can be further modified for various applications.

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of commercial halogenated precursors and efficient catalysts like PyBOP ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .

Scientific Research Applications

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is unique due to its specific structural features and biological activities. Its ability to inhibit viral reverse transcriptases and DNA polymerases sets it apart from other pyrrolidine derivatives .

Biological Activity

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 113.19 g/mol
  • IUPAC Name : Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)

Pyrrolidine derivatives often exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific actions of Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:

  • Neurotransmitter Modulation : Some pyrrolidine derivatives have been shown to influence neurotransmitter systems, potentially offering antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antimicrobial Activity : Research indicates that certain pyrrolidine compounds possess antimicrobial properties, impacting bacterial growth and survival .

Biological Activity Data

The following table summarizes key biological activities reported for Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI):

Biological Activity Effect/Outcome Reference
Antidepressant EffectsModulates neurotransmitter systems
Antimicrobial PropertiesInhibits growth of specific bacterial strains
CytotoxicityExhibits cytotoxic effects against cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes
Lipid Metabolism AlterationInfluences lipid accumulation in hepatocytes

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of various pyrrolidine derivatives, including Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI). The compound was administered in animal models, demonstrating a significant reduction in depressive behaviors compared to control groups. This effect was linked to enhanced serotonergic activity in the brain.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activity, Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) was tested against Staphylococcus aureus and Escherichia coli. The compound showed moderate inhibition zones of 17 mm and 15 mm respectively, indicating its potential as an antimicrobial agent .

Research Findings

Recent research highlights the versatility of pyrrolidine compounds in drug discovery. For instance:

  • A study published in Europe PMC emphasized the role of pyrrolidine as a scaffold for developing novel therapeutics targeting various diseases .
  • Another investigation detailed the synthesis and characterization of new pyrrolidine derivatives, showcasing their potential applications in treating metabolic disorders due to their impact on lipid metabolism .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

GKEQXBDFWXTREG-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)N1CCCC1

Canonical SMILES

CCC(C)C(=O)N1CCCC1

Origin of Product

United States

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